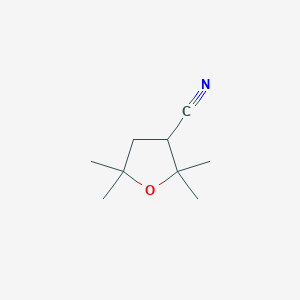

2,2,5,5-四甲氧基氧戊烷-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,5,5-Tetramethyloxolane (TMO) is a heterocyclic compound with the formula C8H16O . It has been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons in a handful of applications . It can be seen as a derivative of tetrahydrofuran (oxolane) with four methyl groups replacing four hydrogen atoms on each of the carbon atoms in the ring that are adjacent to the oxygen .

Synthesis Analysis

TMO has been synthesized from readily available and potentially renewable feedstocks . Bio-based TMO was synthesized from methyl levulinate, a by-product of the sugar dehydration step during the production of 2,5-furandicarboxylic acid . Methyl levulinate underwent triple methylation using methyl magnesium chloride (MeMgCl) to yield 2,5-dimethylhexane-2,5-diol (DHL) in high yields of 89.7%.Molecular Structure Analysis

TMO is a cyclic ether but has properties and performance remarkably similar to toluene in many applications . The absence of hydrogen atoms adjacent to the oxygen means that TMO does not form peroxides, unlike other common ethers such as tetrahydrofuran, diethyl ether, and CPME .Chemical Reactions Analysis

The atmospheric chemistry of TMO was investigated in laboratory-based experiments and computational calculations . Results from both absolute and relative rate studies demonstrated that the reaction OH + TMO proceeds with a rate coefficient k1 (296 K) = (3.1±0.4) cm3 molecule−1 s−1 .Physical And Chemical Properties Analysis

TMO exhibits similar solvent properties to common hydrocarbon solvents, particularly toluene . It has a clear colorless appearance, a density of 0.811 g/cm3 at 25°C, a melting point of -92°C, and a boiling point of 112°C .科学研究应用

- TMO serves as a non-polar solvent, akin to toluene, making it valuable in research chemistry. Researchers appreciate its solvating capabilities without the environmental drawbacks associated with traditional solvents .

- Application : Understand TMO’s behavior in the atmosphere, including its reaction kinetics and potential impact on air quality .

Green Solvent in Chemistry

Atmospheric Chemistry Studies

Sustainable Chemistry

安全和危害

未来方向

属性

IUPAC Name |

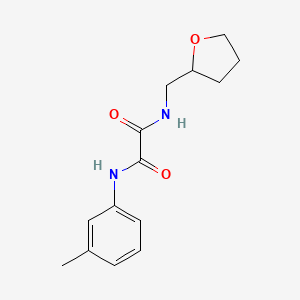

2,2,5,5-tetramethyloxolane-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPHPDRFGNSVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,5,5-Tetramethyloxolane-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)

![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)

![Butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]purin-3-yl]acetate](/img/structure/B2800196.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2800197.png)

![[1-(2-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B2800200.png)